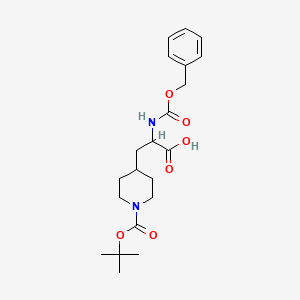

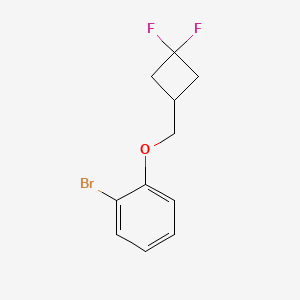

![molecular formula C6H2BrFN2S B1382783 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine CAS No. 1440427-79-1](/img/structure/B1382783.png)

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine

説明

“2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine” is a chemical compound with the molecular formula C6H2BrFN2S . It’s a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of “2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine” was confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The 2-pyridyl thiazolo [5,4- b ]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase . It forms a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine” include a molecular weight of 233.06 g/mol, XLogP3-AA of 3.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 0, Exact Mass of 231.91061 g/mol, Monoisotopic Mass of 231.91061 g/mol, Topological Polar Surface Area of 54 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 160 .科学的研究の応用

Thiazolopyridine S1P1 Agonists

A significant application of thiazolopyridines, closely related to 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, is found in the development of agonists targeting the S1P1 receptor. For example, AMG 369, a potent dual S1P1/S1P5 agonist with limited activity at S1P3 and no activity at S1P2/S1P4, was developed. This compound has shown potential in reducing blood lymphocyte counts and in treating experimental autoimmune encephalomyelitis in rats (Cee et al., 2011).

Synthesis of Thieno[3,2-b]pyridines and Thiazolo[4,5-b]pyridines

2-Bromo-1-phenylethylidenemalononitrile, a compound structurally similar to 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, is used in the regioselective synthesis of thieno[3, 2-b]pyridines and thiazolo[4,5-b]pyridines. This synthesis involves the separation of intermediate 5-(2, 2-dicyano-1-phenylvinyl)thiazoles, with the formation of thiazolo[4,5-b]pyridines confirmed by x-ray analysis (Ivanov et al., 1996).

Fluorescent Probe for Zinc Ions

A novel thiazolo[4, 5-b]pyridine-based fluorescent probe for Zn2+ detection has been developed. This probe shows high selectivity and sensitivity for Zn2+ over other biologically essential cations and can be used for live cell imaging and monitoring intracellular Zn2+ concentration changes (Gong et al., 2018).

Synthesis of Fused Pyridines

2-Bromo-1-arylethylidenemalononitriles, structurally related to 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, are utilized in the synthesis of fused pyridines such as thieno[3,2-b]pyridines and thiazolo[4,5-b]pyridines. This process involves regioselective S alkylation followed by the Thorpe reaction, yielding various functionally substituted fused pyridines (Artyomov et al., 1997).

作用機序

Target of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

Thiazolo[5,4-b]pyridine derivatives are known for their ability to interact with a wide range of receptor targets . This interaction can lead to a variety of physiological effects.

Biochemical Pathways

Thiazolo[5,4-b]pyridine derivatives are known to possess a broad spectrum of pharmacological activities . They have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

将来の方向性

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

特性

IUPAC Name |

2-bromo-5-fluoro-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLRAOZFJWKDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(S2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382703.png)

![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)

![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)

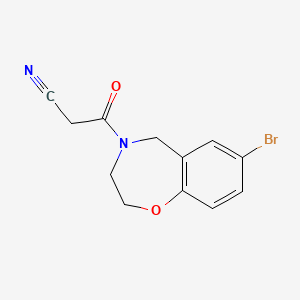

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)

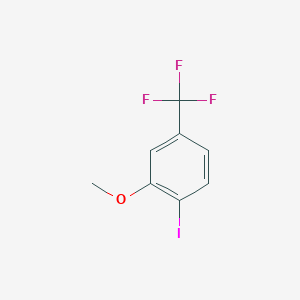

![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)

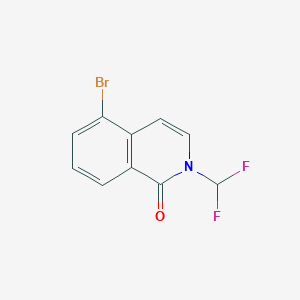

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)